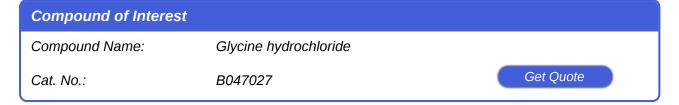


Evaluating the efficiency of different glycinebased stripping buffers for Western blotting

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A Researcher's Guide to Glycine-Based Stripping Buffers for Western Blotting

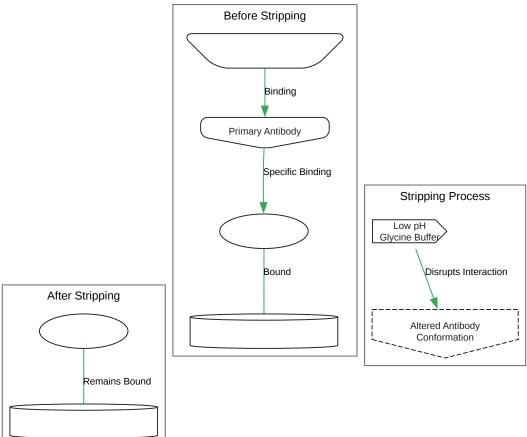
For researchers, scientists, and drug development professionals engaged in Western blotting, the ability to strip and re-probe a membrane is invaluable. It conserves precious samples, saves time, and allows for the detection of multiple proteins on the same blot. Glycine-based stripping buffers are a popular choice for this purpose, particularly for their "mild" action at a low pH, which aims to dissociate antibodies without excessive removal of the transferred proteins. This guide provides an objective comparison of different glycine-based stripping buffer formulations, supported by experimental data and detailed protocols.

Mechanism of Action: Low-pH Glycine Stripping

Low-pH glycine stripping buffers work by disrupting the antigen-antibody interaction. The acidic environment (typically around pH 2.2) alters the conformation of the antibodies, reducing their binding affinity for the antigen and facilitating their removal from the membrane. This process is intended to be gentle enough to leave the majority of the immobilized protein intact for subsequent probing.



Mechanism of Low-pH Glycine Stripping Before Stripping



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Caption: Mechanism of antibody dissociation using a low-pH glycine buffer.





Comparison of Glycine-Based Stripping Buffer Formulations

The efficiency of a glycine-based stripping buffer can be modulated by the inclusion of detergents like Sodium Dodecyl Sulfate (SDS) and Tween 20. Below is a comparison of common formulations.

Buffer Formulation	Key Components	Characteristics	Efficacy & Protein Retention
Formulation 1: Glycine-HCl	0.2 M Glycine, HCl to pH 2.2-2.5	The mildest formulation. Aims to minimize protein loss.	Generally effective for antibodies with lower affinity. A study has shown that this type of buffer does not cause significant removal of blotted proteins from a PVDF membrane.[1]
Formulation 2: Glycine-HCl with SDS	25 mM Glycine-HCl, 1% (w/v) SDS, pH 2.0	Increased stripping efficiency due to the denaturing effect of SDS.	More effective at removing high-affinity antibodies compared to glycine-HCl alone. However, SDS can lead to some protein loss from the membrane.[1][2]
Formulation 3: Glycine-HCl with SDS & Tween 20	1.5% (w/v) Glycine, 0.1% (w/v) SDS, 1% (v/v) Tween 20, HCl to pH 2.2	A commonly used "mild" stripping buffer that balances efficiency and protein retention.	The combination of detergents aids in the removal of antibodies. It is considered a good starting point for many applications.[3]



Note on Quantitative Comparisons: It is widely advised not to make direct quantitative comparisons of protein levels on a blot before and after stripping. The stripping process can inevitably lead to some degree of protein loss, which can affect the accuracy of such comparisons.[5][6] For quantitative analysis, running parallel blots is the recommended approach.[7]

Experimental Protocols

Below are detailed protocols for the preparation and use of the described glycine-based stripping buffers. It is crucial to use PVDF membranes for stripping and reprobing, as they offer better protein retention compared to nitrocellulose.[4][6]

Protocol 1: Glycine-HCl Stripping Buffer (Mild)

Buffer Preparation (1 Liter):

- Glycine: 15 q
- Adjust pH to 2.2 with HCl
- Add ultrapure water to a final volume of 1 L

Stripping Procedure:

- Wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5 minutes to remove residual chemiluminescent substrate.
- Incubate the membrane in the Glycine-HCl stripping buffer for 10-20 minutes at room temperature with gentle agitation.
- Repeat the incubation with fresh stripping buffer for another 10-20 minutes.
- Wash the membrane three times for 5 minutes each in TBST.
- Proceed with the blocking step before reprobing with the next primary antibody.



Protocol 2: Glycine-HCl with SDS Stripping Buffer (Intermediate)

Buffer Preparation (1 Liter):

- Glycine: 1.875 g (for 25 mM)
- SDS: 10 g (for 1% w/v)
- Adjust pH to 2.0 with HCl
- Add ultrapure water to a final volume of 1 L

Stripping Procedure:

- Wash the membrane in TBST for 5 minutes.
- Incubate the membrane in the Glycine-HCl with SDS stripping buffer for 30 minutes at room temperature with constant agitation.[2]
- Wash the membrane twice for 10 minutes each in PBS (Phosphate-Buffered Saline).
- Wash the membrane twice for 5 minutes each in TBST.
- · Proceed to the blocking step.

Protocol 3: Glycine-HCl with SDS & Tween 20 Stripping Buffer (Standard Mild)

Buffer Preparation (1 Liter):

- Glycine: 15 g
- SDS: 1 g
- Tween 20: 10 mL
- Add ultrapure water to ~800 mL



- Adjust pH to 2.2 with HCl
- Bring the final volume to 1 L with ultrapure water.[5]

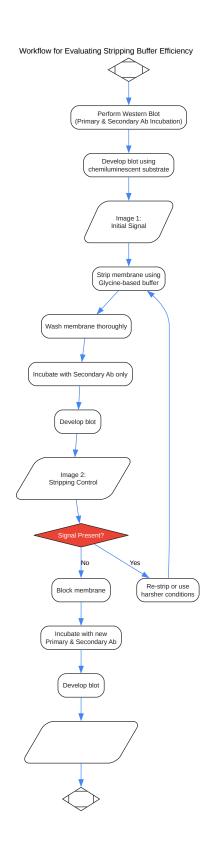
Stripping Procedure:

- Wash the membrane in TBST for 5 minutes.
- Incubate the membrane in the stripping buffer for 5-10 minutes at room temperature with agitation.
- Discard the buffer and add fresh stripping buffer for another 5-10 minutes of incubation.
- Wash the membrane twice for 10 minutes each in PBS.
- Wash the membrane twice for 5 minutes each in TBST.
- The membrane is now ready for the blocking step.

Experimental Workflow for Evaluating Stripping Efficiency

To ensure the complete removal of antibodies and the integrity of the target protein, a systematic evaluation of the stripping protocol is essential.





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Caption: A systematic workflow to validate the effectiveness of a stripping protocol.



Conclusion

The choice of a glycine-based stripping buffer depends on the affinity of the antibody-antigen interaction. For many applications, a simple low-pH glycine buffer or one supplemented with mild detergents provides an effective means of stripping antibodies while preserving the target protein. It is crucial to optimize the stripping protocol for your specific antibody and protein of interest and to validate the complete removal of antibodies before reprobing. While quantitative comparisons across stripping cycles should be avoided, the ability to reuse a blot for the detection of multiple proteins remains a powerful tool in the researcher's arsenal.

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